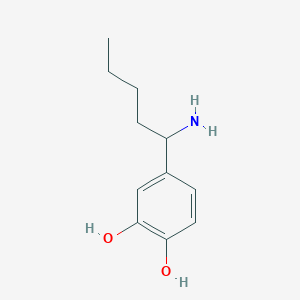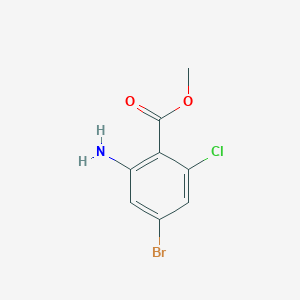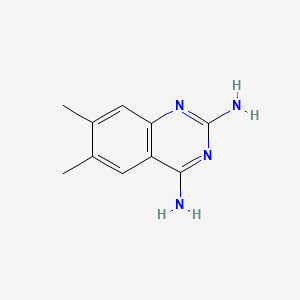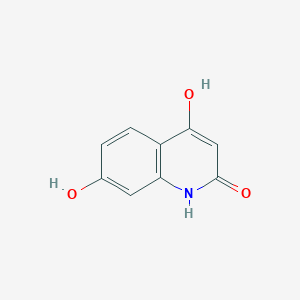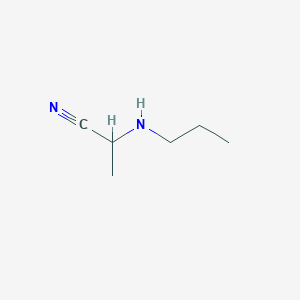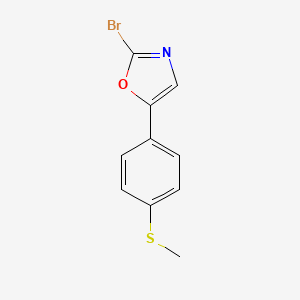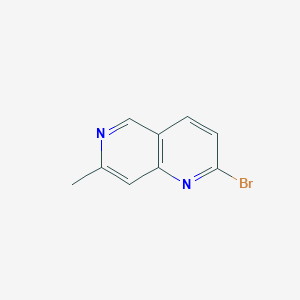
2-Bromo-7-methyl-1,6-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-7-methyl-1,6-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their fused-ring system, which results from the fusion of two pyridines through two adjacent carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-methyl-1,6-naphthyridine typically involves the bromination of 7-methyl-1,6-naphthyridine. One common method includes the reaction of 7-methyl-1,6-naphthyridine with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-7-methyl-1,6-naphthyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form various oxidized derivatives or reduction to form reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield 2-methoxy-7-methyl-1,6-naphthyridine.
Scientific Research Applications
2-Bromo-7-methyl-1,6-naphthyridine has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer and antimicrobial agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It is employed in the development of novel materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 2-Bromo-7-methyl-1,6-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the naphthyridine core play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
7-Methyl-1,6-naphthyridine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
2-Chloro-7-methyl-1,6-naphthyridine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
2-Bromo-1,6-naphthyridine: Lacks the methyl group, affecting its chemical properties and applications.
Uniqueness
2-Bromo-7-methyl-1,6-naphthyridine is unique due to the presence of both the bromine atom and the methyl group, which confer specific reactivity and biological activity. This combination makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C9H7BrN2 |
|---|---|
Molecular Weight |
223.07 g/mol |
IUPAC Name |
2-bromo-7-methyl-1,6-naphthyridine |
InChI |
InChI=1S/C9H7BrN2/c1-6-4-8-7(5-11-6)2-3-9(10)12-8/h2-5H,1H3 |
InChI Key |
VBDGCJBDUCTEMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=N2)Br)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


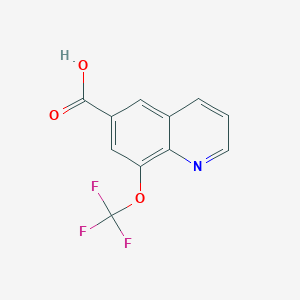
![N-(6-(1-Methylpiperidin-4-yl)pyridin-3-yl)-5-(3-(methylsulfonyl)phenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12969949.png)
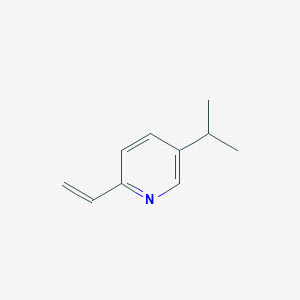
![Pyrazolo[1,5-a]pyridine-4-carboximidamide](/img/structure/B12969959.png)

